molecular formula C14H17N3O2S2 B4561661 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide

Cat. No.: B4561661
M. Wt: 323.4 g/mol
InChI Key: VSZWLILZUZQIKI-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial activity, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.

Medicine:

    Anti-inflammatory: The compound may exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

    Cancer Research: It can be explored for its potential anticancer activity by targeting specific molecular pathways involved in cancer progression.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenoxy Group: The final step involves the reaction of the ethylsulfanyl-thiadiazole intermediate with 2-methylphenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The ethylsulfanyl group and the thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-chlorophenoxy)propanamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)propanamide

Comparison:

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide: The presence of a methylsulfanyl group instead of an ethylsulfanyl group may result in different reactivity and biological activity.
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-chlorophenoxy)propanamide: The substitution of a chlorine atom on the aromatic ring can significantly alter the compound’s chemical properties and biological activity.
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)propanamide: The presence of a methoxy group can influence the compound’s solubility and reactivity.

Conclusion

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-4-20-14-17-16-13(21-14)15-12(18)10(3)19-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZWLILZUZQIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)propanamide

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